Compound Description: Ponatinib bromhydrate is a salt form of the drug ponatinib, a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The chemical formula for ponatinib bromhydrate is (Ia) and it can exist as a solvate or hydrate. []
Relevance: While not directly mentioned in the context of 1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide, ponatinib bromhydrate shares a key structural feature: the presence of a piperazinyl methyl group. This moiety is also present in 1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide, suggesting a potential structural relationship. Additionally, both compounds are investigated for their pharmaceutical applications, indicating a possible connection in their development or biological activity. []
Ponatinib Hydrochloride
Compound Description: Ponatinib hydrochloride is another salt form of ponatinib, existing in crystalline and amorphous forms. []
Relevance: Similar to ponatinib bromhydrate, ponatinib hydrochloride shares the significant structural element of a piperazinyl methyl group with 1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide. [] This structural similarity, along with their shared focus in pharmaceutical research, reinforces the potential relationship between these compounds.
Sch-417690/Sch-D
Compound Description: Sch-417690/Sch-D is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor. This compound exhibits potent antiviral activity, high selectivity for the CCR5 receptor, and favorable oral bioavailability in preclinical models. []
Relevance: Both Sch-417690/Sch-D and 1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide belong to the class of piperazine-based compounds. [] This shared chemical class suggests potential similarities in their synthesis, reactivity, or even biological activities.
Imanitib Mesylate
Compound Description: Imanitib mesylate, known by its international nonproprietary name, is an antileukemic cytostatic drug used for cancer treatment. A new crystalline η-modification of imanitib mesylate has been characterized with a unique set of planar distances and endothermic melting effects. []
Relevance: While the core structures differ, both imanitib mesylate and 1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide are investigated for their potential as therapeutic agents, particularly in the realm of cancer treatment. [] This shared research focus suggests a possible overlap in their mechanisms of action, target pathways, or pharmacological properties.
CHMFL-ABL/KIT-155
Compound Description: CHMFL-ABL/KIT-155 is identified as a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits strong antiproliferative activities against specific cancer cell lines and displays a unique hinge binding mode. []
Relevance: Both CHMFL-ABL/KIT-155 and 1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide are explored for their anticancer potential, specifically targeting kinase activity. [] This shared research interest hints at a possible connection in their development or a potential for synergistic effects.
BN 80933
Compound Description: BN 80933 acts as both a neuronal nitric-oxide synthase inhibitor and an antioxidant. It demonstrates neuroprotective effects in models of cerebral ischemia, reducing infarct volume, improving neurological scores, and decreasing blood-brain barrier disruption. []
Relevance: Although structurally distinct, BN 80933 and 1-(ethylsulfonyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-piperidinecarboxamide share a common research interest in their therapeutic potential, albeit in different areas. [] This shared focus suggests a possible overlap in their development strategies or approaches to drug design.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.